Chemical structure and physicochemical properties of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Chemical structure and physicochemical properties of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine
The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich pharmacophore in modern medicinal chemistry. Acting as a rigid, electron-deficient bioisostere for purines, indoles, and quinazolines, it is frequently deployed in the design of kinase inhibitors and receptor antagonists. Among its functionalized derivatives, 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1935050-83-1)[1] stands out as an exceptionally versatile bifunctional building block.
This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and orthogonal reactivity, designed for researchers engaged in late-stage functionalization and drug discovery.
Molecular Architecture & Physicochemical Profile
The compound features a fully aromatic, planar bicyclic system. The fusion of the electron-deficient pyrazine ring with the[1,2,4]triazole ring creates a highly polarized molecule. The bridgehead nitrogen (N4) exerts a strong electron-withdrawing inductive effect, significantly activating the adjacent C5 position toward nucleophilic attack[2].
To facilitate rational drug design and pharmacokinetic modeling, the core physicochemical properties are summarized below:
| Property | Value |
| Chemical Name | 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
| CAS Registry Number | 1935050-83-1[1] |
| Molecular Formula | C₅H₂BrClN₄ |
| Molecular Weight | 233.45 g/mol |
| Topological Polar Surface Area (TPSA) | 43.07 Ų |
| Calculated LogP (cLogP) | ~1.2 - 1.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N1, N3, N4, N7) |
| Rotatable Bonds | 0 |
| Physical Appearance | Off-white to pale yellow solid |
Mechanistic Synthesis and Experimental Protocols
Synthesizing halogenated triazolopyrazines requires strict regiocontrol. Direct bromination of the unsubstituted [1,2,4]triazolo[1,5-a]pyrazine core often fails or yields complex mixtures due to the highly electron-deficient nature of the pyrazine ring.
To ensure absolute regiochemical fidelity, the industry-standard approach builds the triazole ring with an amine handle already in place, followed by a non-aqueous Sandmeyer reaction[3].
Step 1: Regioselective Hydrazinolysis
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Objective: Desymmetrize 2,6-dichloropyrazine.
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Protocol: To a solution of 2,6-dichloropyrazine (1.0 equiv) in ethanol at 0 °C, hydrazine hydrate (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The resulting precipitate is filtered and washed with cold ethanol to yield 2-chloro-6-hydrazinylpyrazine.
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Causality: 2,6-dichloropyrazine is symmetric. Monosubstitution is easily achieved by using near-stoichiometric hydrazine at low temperatures, which kinetically prevents over-reaction to the bis-hydrazinyl byproduct.
Step 2: Intramolecular Cyclization via Cyanogen Bromide
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Objective: Construct the [1,2,4]triazole ring.
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Protocol: 2-chloro-6-hydrazinylpyrazine (1.0 equiv) is suspended in isopropanol. Cyanogen bromide (BrCN, 1.2 equiv) is added, and the mixture is heated to reflux for 6 hours. After cooling, the mixture is neutralized with aqueous NaHCO₃, and the product is extracted with ethyl acetate to yield 2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.
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Causality: The nucleophilic hydrazine nitrogen attacks the electrophilic carbon of BrCN, forming an intermediate N-cyano hydrazine. Subsequent intramolecular cyclization by the adjacent pyrazine nitrogen (N1) onto the cyano group yields the fused ring. Because the starting material had the chlorine at C6, the cyclization geometry forces the chlorine to occupy the C5 position of the new bicyclic system.
Step 3: Non-Aqueous Sandmeyer Bromination
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Objective: Convert the C2-amine to a C2-bromide without hydrolyzing the C5-chloride.
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Protocol: To a mixture of Copper(II) bromide (CuBr₂, 1.2 equiv) in anhydrous acetonitrile (MeCN) is added tert-butyl nitrite (t-BuONO, 1.5 equiv). The mixture is heated to 60 °C. A solution of 2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv) in MeCN is added dropwise. After 1 hour, the reaction is quenched with 1M HCl and extracted with dichloromethane.
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Causality & Trustworthiness: Traditional aqueous Sandmeyer conditions (NaNO₂, HBr, H₂O) are detrimental here; the highly electrophilic C5-chloro position is prone to rapid hydrolysis in warm aqueous acid, yielding an undesired lactam. By utilizing [3], the diazonium species is generated in situ and immediately undergoes single-electron transfer to install the bromine atom safely, preserving the sensitive C5-chlorine.
Figure 1: Three-step synthetic workflow for 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine.
Orthogonal Reactivity in Late-Stage Functionalization
The true value of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine lies in its differential electrophilicity, which allows for programmed, orthogonal functionalization[4].
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Nucleophilic Aromatic Substitution (SₙAr) at C5: The C5 position is situated on the pyrazine ring directly adjacent to the bridgehead nitrogen (N4). This renders C5 extremely electron-deficient. Consequently, SₙAr with primary/secondary amines or alkoxides occurs rapidly at C5 under mild basic conditions (e.g., DIPEA, THF, RT to 50 °C). The C2-bromide remains completely inert under these conditions.
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Palladium-Catalyzed Cross-Coupling at C2: While the C2 position on the triazole ring is less susceptible to SₙAr, the C-Br bond is intrinsically weaker than the C-Cl bond and highly reactive towards Pd(0) oxidative addition. Following C5 substitution, the C2-bromide can be engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install aryl, heteroaryl, or alkyl substituents.
This sequential logic (SₙAr first, Cross-Coupling second) prevents the formation of regioisomeric mixtures and eliminates the need for complex protecting group strategies.
Figure 2: Orthogonal functionalization logic exploiting differential reactivity at C2 and C5.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 136241,[1,2,4]Triazolo[1,5-a]pyrazine". PubChem. Available at:[Link]
- World Intellectual Property Organization. "Bicyclic amines as cdk2 inhibitors". Patent WO2021072232A1.
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The Journal of Organic Chemistry. "tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials". ACS Publications. Available at:[Link]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrazine, 2-bromo-5-chloro- | 1935050-83-1 [chemicalbook.com]
- 2. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
